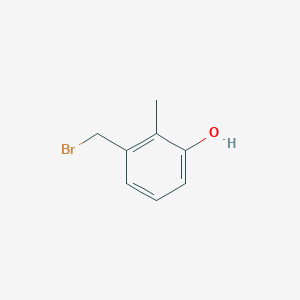

3-(Bromomethyl)-2-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

3-(bromomethyl)-2-methylphenol |

InChI |

InChI=1S/C8H9BrO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,5H2,1H3 |

InChI Key |

CVKUTECBPPMFLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 2 Methylphenol and Its Analogues

Strategies for Benzylic Bromination in Methylphenol Scaffolds

Benzylic bromination involves the substitution of a hydrogen atom on the carbon directly attached to the aromatic ring. libretexts.org This position is particularly reactive due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.orgchemistrysteps.com

The most common method for achieving benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or light. scientificupdate.commasterorganicchemistry.com NBS is favored because it provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which is crucial for favoring radical substitution over electrophilic addition to the aromatic ring. chemistrysteps.commasterorganicchemistry.com

The reaction proceeds via a free-radical chain mechanism:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is homolytically cleaved by heat or light to generate initial radicals. These radicals then react with trace amounts of HBr to produce a bromine radical (Br•). chemistrysteps.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of the methylphenol, forming a resonance-stabilized benzylic radical and HBr. libretexts.orgmasterorganicchemistry.com This HBr reacts with NBS to generate a molecule of Br₂. chemistrysteps.com The benzylic radical then reacts with Br₂ to form the desired bromomethyl product and a new bromine radical, which continues the chain.

Termination: The reaction concludes when radicals combine.

A significant challenge in the bromination of methylphenols is preventing competitive electrophilic bromination of the highly activated phenol (B47542) ring. rsc.org The use of non-polar solvents, such as carbon tetrachloride (CCl₄) historically, is essential to suppress the ionic pathways that lead to ring substitution. organic-chemistry.org However, due to the toxicity of CCl₄, alternative solvents like cyclohexane (B81311) or trifluorotoluene are now preferred. masterorganicchemistry.com Over-bromination, leading to dibrominated products, is another common side reaction that can be controlled by careful management of stoichiometry and reaction conditions. scientificupdate.com

| Brominating Agent | Initiator | Typical Solvents | Key Considerations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide (BPO), Light (hν) | CCl₄ (traditional), Cyclohexane, Trifluorotoluene | Maintains low Br₂ concentration, minimizing ring bromination. chemistrysteps.comorganic-chemistry.org |

| Elemental Bromine (Br₂) | Light (hν) | Non-polar solvents | Higher risk of competing electrophilic ring bromination. masterorganicchemistry.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Radical Initiators | Various organic solvents | An alternative to NBS, sometimes offering better selectivity. scientificupdate.com |

Direct electrophilic bromination of a benzylic methyl group is not a standard synthetic route. Electrophilic bromination reactions, which typically use Br₂ with a Lewis acid or in a polar solvent, target electron-rich aromatic rings. nih.govyoutube.com The hydroxyl group of a phenol is a powerful activating group, directing electrophiles to the ortho and para positions. youtube.com

Therefore, when a methylphenol like 2-methylphenol is treated with electrophilic brominating agents, the reaction overwhelmingly favors substitution on the aromatic ring rather than the methyl side-chain. For example, the reaction of p-cresol (B1678582) with bromine in a polar solvent typically yields 2-bromo-4-methylphenol (B149215) and 2,6-dibromo-4-methylphenol. quickcompany.in This competing reaction underscores the necessity of using radical conditions to achieve selective benzylic bromination. Any conditions that promote the formation of an electrophilic bromine species (Br⁺) will result in undesired ring halogenation.

Photochemical activation, typically using UV or visible light, serves as an effective method for initiating radical bromination reactions. nih.gov Light provides the energy for the homolytic cleavage of either elemental bromine (Br₂) or the N-Br bond in NBS, generating the initial bromine radicals needed to start the chain reaction. scientificupdate.com

This approach can offer milder reaction conditions compared to using chemical initiators that require elevated temperatures. Photochemical methods are particularly well-suited for continuous flow chemistry systems. scientificupdate.com Flow reactors provide precise control over reaction time, temperature, and light exposure, which can enhance selectivity, improve safety, and facilitate scaling up the process. scientificupdate.com Recent advancements have demonstrated continuous photochemical bromination using LEDs as the light source, which can selectively generate monobrominated products while minimizing over-reaction. scientificupdate.com

Nucleophilic Substitution Approaches for Bromomethyl Group Formation

An alternative to direct bromination of the methyl group is a two-step process involving the initial synthesis of a hydroxymethylphenol precursor, followed by the conversion of the hydroxymethyl group into a bromomethyl group.

This strategy begins with a (hydroxymethyl)phenol, which can be prepared from the corresponding methylphenol. The hydroxyl group of the hydroxymethyl moiety is then converted into a good leaving group and substituted by a bromide ion.

Common halogenating agents for this transformation include phosphorus tribromide (PBr₃), thionyl chloride (SOCl₂), and concentrated hydrobromic acid (HBr). lookchem.commasterorganicchemistry.com The reaction with PBr₃, for instance, proceeds through an SN2 mechanism. masterorganicchemistry.comyoutube.com The alcohol's oxygen atom attacks the phosphorus atom, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the newly formed phosphite (B83602) leaving group, resulting in an inversion of configuration if the carbon is chiral. masterorganicchemistry.com

A key challenge in this method is the potential for the halogenating agent to react with the phenolic hydroxyl group. lookchem.com In some cases, protection of the phenolic group (e.g., as an ether or ester) is necessary before introducing the brominating agent, followed by a deprotection step. lookchem.com However, methods have been developed that allow for the chemoselective bromination of the benzylic alcohol without affecting the phenol, often by carefully controlling reaction conditions. lookchem.com

| Reagent | Mechanism | Advantages | Potential Issues |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | SN2 | Mild and predictable; avoids carbocation rearrangements. masterorganicchemistry.com | Can react with the phenolic -OH; may require protection. lookchem.com |

| Hydrobromic Acid (HBr) | SN1 or SN2 | Readily available. | Harsh acidic conditions; risk of side reactions. |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (B44618) (PPh₃) | Appel Reaction | Mild conditions. | Stoichiometric triphenylphosphine oxide byproduct. lookchem.com |

Green Chemistry Principles in the Synthesis of Bromomethylphenols

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. jddhs.comjddhs.com In the synthesis of bromomethylphenols, several strategies can be employed to create more sustainable processes.

Safer Solvents: A primary goal is the replacement of hazardous solvents like carbon tetrachloride (CCl₄), which is toxic and ozone-depleting. masterorganicchemistry.com Greener alternatives such as cyclohexane, ethyl acetate, or trifluorotoluene are increasingly used for radical brominations. Some modern bromination procedures for phenols have even utilized water as a solvent. researchgate.net

Energy Efficiency: The use of visible-light photoredox catalysis can replace high-energy UV sources or thermally demanding chemical initiators, thereby reducing energy consumption. jddhs.comnih.gov Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy input compared to conventional heating. mdpi.com

Atom Economy and Waste Reduction: Nucleophilic substitution routes can sometimes be less atom-economical due to the need for protecting groups. Developing chemoselective methods that avoid protection-deprotection steps improves efficiency and reduces waste. lookchem.com Similarly, catalytic approaches are preferred over stoichiometric reagents. mdpi.com

Alternative Reagents: Research into less hazardous brominating agents and radical initiators is ongoing. The use of systems like H₂O₂-HBr offers an environmentally benign approach for some bromination reactions. researchgate.net

Process Intensification: Continuous flow chemistry, often combined with photochemical activation, not only improves safety and control but also represents a greener approach by minimizing reactor volume, improving energy efficiency, and reducing waste streams. scientificupdate.commdpi.com

By integrating these principles, the synthesis of 3-(bromomethyl)-2-methylphenol and its analogues can be made safer, more efficient, and more environmentally sustainable.

Aqueous-Phase Bromination Systems (e.g., H₂O₂-HBr)

Aqueous-phase bromination systems represent a significant advancement in the synthesis of brominated phenols, offering an environmentally conscious alternative to traditional methods. The combination of hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) is a notable example of a "green" chemical process for the electrophilic bromination of aromatic rings. This system generates molecular bromine (Br₂) in situ, which is the active brominating agent.

This method avoids the direct handling of hazardous liquid bromine and typically proceeds in an aqueous medium at ambient temperatures, often without the need for metal or acid catalysts. The in situ generation allows for a more controlled distribution of the brominating agent in the reaction mixture. For phenols, which are highly activated substrates, this control is crucial to prevent over-bromination and the formation of polybrominated products. The reaction involves the electrophilic attack of the generated bromine on the electron-rich phenol ring, leading to the substitution of a hydrogen atom with a bromine atom.

Controlled Synthesis and Selectivity in Bromomethylation

The introduction of a bromomethyl (-CH₂Br) group onto a phenol ring, a process known as bromomethylation, is mechanistically distinct from ring bromination. This transformation is essential for synthesizing the target compound, this compound. The direct bromomethylation of phenols is challenging due to the high reactivity of the aromatic ring, which can lead to undesired side reactions, including the formation of diarylmethane byproducts.

A common method for this type of transformation is the Blanc-Quelet reaction , which involves reacting the aromatic compound with formaldehyde (B43269) and hydrogen bromide, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is a hydroxymethyl cation (⁺CH₂OH) or a related species generated from formaldehyde and HBr.

An alternative, often more controllable, two-step approach involves:

Hydroxymethylation : The phenol is first reacted with formaldehyde under basic or acidic conditions to install a hydroxymethyl (-CH₂OH) group.

Conversion to Bromomethyl : The resulting hydroxymethylphenol is then treated with a brominating agent, such as HBr or phosphorus tribromide (PBr₃), to convert the alcohol functional group into the desired bromomethyl group.

Regioselectivity and Chemoselectivity Considerations

The primary challenge in the synthesis of this compound is controlling the position of substitution on the 2-methylphenol ring. The regiochemical outcome of this electrophilic substitution is governed by the directing effects of the two substituents already present: the hydroxyl (-OH) group and the methyl (-CH₃) group.

Hydroxyl (-OH) group : A powerful activating group that directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.

Methyl (-CH₃) group : A less powerful activating group that directs incoming electrophiles to its ortho (positions 3 and 1) and para (position 5) positions.

The substitution pattern is therefore a result of the competition between these directing effects.

| Position | Directed by -OH Group | Directed by -CH₃ Group | Result |

|---|---|---|---|

| 3 | Meta (unfavored) | Ortho (favored) | Possible product |

| 4 | Para (favored) | Meta (unfavored) | Possible product |

| 5 | Meta (unfavored) | Para (favored) | Possible product |

| 6 | Ortho (favored) | Meta (unfavored) | Possible product |

The formation of this compound indicates that substitution occurs at the position ortho to the methyl group and meta to the strongly activating hydroxyl group. While the hydroxyl group is electronically the more powerful director, its directing influence to the ortho position 6 can be sterically hindered. The specific conditions of bromomethylation reactions can favor substitution at the less sterically encumbered C-3 position, which is activated by the methyl group. This outcome highlights that regioselectivity in di-substituted rings is a complex function of both electronic and steric factors.

Influence of Reaction Conditions on Product Distribution

Achieving high selectivity and yield in the synthesis of this compound requires precise control over reaction conditions. The high reactivity of the 2-methylphenol substrate makes it susceptible to multiple substitutions and byproduct formation.

Key reaction parameters that influence the product distribution include:

Temperature : Lower temperatures are generally preferred in bromomethylation reactions to reduce the rate of side reactions, such as the formation of diarylmethane polymers from the reaction of the product with another molecule of 2-methylphenol. Patent literature concerning the related bromination of cresol (B1669610) isomers demonstrates that controlling the temperature is critical for achieving high yields of the desired mono-brominated product.

Catalyst : In Blanc-type reactions, the choice and concentration of the Lewis acid catalyst (e.g., ZnCl₂) are crucial. The catalyst polarizes the C=O bond in formaldehyde, generating the electrophile required for the substitution.

Reagents and Solvents : The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and selectivity. Similarly, using paraformaldehyde as a source of formaldehyde can sometimes offer better control than aqueous solutions. The concentration and rate of addition of the brominating or methylating agents are also key to preventing over-reaction.

The principles of controlling product distribution are illustrated by studies on the bromination of p-cresol (4-methylphenol), where variations in reaction conditions lead to different product ratios.

| Example Condition Set | Substrate | Reagents | Temperature | Solvent | Primary Outcome/Observation |

|---|---|---|---|---|---|

| A | 4-methylphenol | Br₂, Methane Sulfonic Acid | 25-30 °C | Methane Sulfonic Acid | Formation of 2-bromo-4-methylphenol with significant unknown byproducts. |

| B | 4-methylphenol | Br₂ | 30 °C | Carbon Tetrachloride (CCl₄) | High yield (98%) of 2-bromo-4-methylphenol with minimal byproducts. |

| C | 4-methylphenol | Br₂ | -5 to 10 °C | Methylene (B1212753) Chloride | High purity and yield of 2-bromo-4-methylphenol, indicating low temperature improves selectivity. google.com |

These examples, while for a different isomer and reaction (ring bromination), underscore the critical principle that careful selection of solvent and temperature is paramount in controlling the selectivity of electrophilic substitutions on highly activated phenol rings. Similar optimization would be required for the bromomethylation of 2-methylphenol to maximize the yield of the desired 3-substituted isomer.

Reactivity and Reaction Mechanisms of 3 Bromomethyl 2 Methylphenol

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group attached to the phenol (B47542) ring is structurally analogous to a benzylic halide. This position is particularly reactive towards nucleophilic substitution because the benzene (B151609) ring can stabilize the transition states of both Sₙ1 and Sₙ2 reactions. spcmc.ac.in The presence of bromide, a good leaving group, further facilitates these reactions. libretexts.org

Nucleophilic substitution at the benzylic carbon of 3-(Bromomethyl)-2-methylphenol can proceed through either a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism, with the operative pathway being highly dependent on the reaction conditions. spcmc.ac.inkhanacademy.org

The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chemicalnote.commasterorganicchemistry.com This pathway is favored by the use of strong nucleophiles and polar aprotic solvents. libretexts.org As a primary benzylic halide, this compound is sterically accessible, a condition that favors the Sₙ2 pathway. chemicalnote.comlibretexts.org The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

The Sₙ1 mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a relatively stable benzylic carbocation. masterorganicchemistry.commasterorganicchemistry.com The adjacent benzene ring stabilizes this intermediate through resonance. In the second step, the carbocation is rapidly attacked by a nucleophile. chemicalnote.com This pathway is favored under conditions that promote carbocation stability, such as the use of weak nucleophiles and polar protic solvents. libretexts.orglibretexts.org The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

The choice between these two pathways is a function of the nucleophile's strength, solvent polarity, and substrate concentration, as summarized in the table below.

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |

| Substrate | Tertiary > Secondary > Primary (Benzylic carbocation is stabilized by resonance) | Primary > Secondary > Tertiary (Less steric hindrance) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻, OH⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) |

| Kinetics | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Nucleophile] |

The electrophilic bromomethyl group reacts with a wide array of nucleophiles, enabling the synthesis of diverse derivatives.

Amines: Primary and secondary amines react with this compound to yield the corresponding secondary and tertiary benzylic amines, respectively. This reaction is a standard method for introducing an aminomethyl-phenol moiety.

Alkoxides: Alkoxide nucleophiles (RO⁻), typically generated from alcohols using a strong base, react to form ethers. researchgate.netmaynoothuniversity.ie For instance, reaction with sodium methoxide (B1231860) would yield 3-(methoxymethyl)-2-methylphenol.

Thiolates: As potent nucleophiles, thiolates (RS⁻) readily displace the bromide to form thioethers. libretexts.org These reactions are generally fast and proceed efficiently, often via an Sₙ2 mechanism.

Hydroxide (B78521) Ions: The hydroxide ion (OH⁻) can substitute the bromine atom to produce 3-(hydroxymethyl)-2-methylphenol. khanacademy.org This reaction converts the benzylic bromide into a benzylic alcohol.

The choice of solvent has a profound impact on the rate and mechanism of nucleophilic substitution reactions involving this compound. niscpr.res.in

Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) possess O-H or N-H bonds. They are effective at solvating both cations and anions. Their ability to stabilize the carbocation intermediate and the leaving group through hydrogen bonding accelerates Sₙ1 reactions. libretexts.org When these solvents are used, they can also act as the nucleophile in a process known as solvolysis.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone lack O-H or N-H bonds. They can solvate cations but are less effective at solvating anions. libretexts.org This leaves the nucleophile relatively "bare" and more reactive, thereby increasing the rate of Sₙ2 reactions. libretexts.org

The relative rates of a typical Sₙ1 solvolysis reaction demonstrate the significant influence of solvent polarity and its ability to stabilize the carbocation intermediate. libretexts.org

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Acetic Acid | 6.2 | 1 |

| Methanol | 32.6 | 4 |

| Formic Acid | 58.0 | 150,000 |

| Water | 78.5 | >150,000 |

Oxidative Transformations

Oxidative reactions of this compound can target either the phenolic hydroxyl group or, under certain conditions, the bromomethyl substituent.

Phenols are susceptible to oxidation, often proceeding through a phenoxy radical intermediate to form quinones. libretexts.orgresearchgate.net The hydroxyl group is a strongly activating substituent, making the aromatic ring electron-rich and prone to oxidation. libretexts.org Various oxidizing agents can be employed, including Fremy's salt (potassium nitrosodisulfonate), chromates, and peroxy radicals. libretexts.orgacs.orgcdnsciencepub.com

The oxidation of this compound would likely lead to the formation of a substituted benzoquinone. The specific isomer formed would depend on the directing effects of the existing substituents and the reaction conditions. The mechanism typically involves the abstraction of a hydrogen atom from the hydroxyl group, generating a phenoxyl radical that is stabilized by delocalization of the unpaired electron into the aromatic ring. scispace.com

The stability of the bromomethyl group is dependent on the specific oxidant and reaction conditions used. While many conditions that oxidize the phenolic hydroxyl group may leave the C-Br bond intact, certain powerful oxidative systems can transform the bromomethyl group.

For instance, studies on metal-catalyzed autoxidation of similar substituted aromatic compounds have shown that bromomethyl derivatives can undergo oxidation, although sometimes less efficiently than analogous methyl or acetyl derivatives. acs.org Under harsh oxidative conditions, the bromomethyl group could potentially be converted to a formyl (aldehyde) or carboxyl (carboxylic acid) group. Therefore, achieving selective oxidation of the phenolic hydroxyl group requires careful selection of a mild oxidizing agent that does not affect the benzylic C-Br bond.

Reductive Transformations

Reductive processes targeting this compound primarily focus on the conversion of the bromomethyl group into a less reactive methyl group. This transformation is a key step in modifying the molecule's structure and reactivity.

The conversion of the bromomethyl moiety in this compound to a methyl group can be accomplished through several standard reductive methods commonly used for benzylic halides. The choice of reagent is critical to ensure selectivity and avoid unwanted side reactions on the phenolic ring.

Hydride Donors: Strong hydride donors like lithium aluminum hydride (LiAlH₄) are effective for this reduction. The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic benzylic carbon, displacing the bromide ion. Softer hydride donors, such as sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards alkyl halides but can be effective under specific conditions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The process, known as hydrogenolysis, cleaves the carbon-bromine bond and replaces it with a carbon-hydrogen bond. This technique is often preferred due to its clean reaction profile, producing HBr as the primary byproduct.

| Method | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Highly reactive; requires careful handling and anhydrous conditions. |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Methanol or Ethanol, often with a base (e.g., NEt₃) to neutralize HBr | Generally clean and high-yielding; avoids strong, reactive nucleophiles. |

| Dissolving Metal Reduction | Sodium in liquid ammonia (B1221849) (Na/NH₃) | Low temperature (-78 °C) | Powerful reduction method, but less common for simple dehalogenation. |

The cleavage of the carbon-bromine bond in benzylic bromides can proceed through different mechanistic pathways, depending on the reducing agent and reaction conditions.

In reductions involving hydride donors, the mechanism is typically a nucleophilic substitution (Sₙ2). The hydride ion acts as the nucleophile, attacking the benzylic carbon and displacing the bromide leaving group in a single, concerted step. The phenolic -OH group can complicate this by first being deprotonated, but the subsequent substitution on the side chain proceeds efficiently.

For catalytic hydrogenation, the mechanism involves the oxidative addition of the C-Br bond to the surface of the palladium catalyst. This is followed by the reaction with adsorbed hydrogen atoms (hydride transfer) and subsequent reductive elimination to yield the final product, 2,3-dimethylphenol (B72121), and regenerate the catalyst.

Electrochemical reduction methods offer another pathway for C-Br bond cleavage. These reactions can occur via a concerted mechanism, where electron transfer and bond-breaking happen simultaneously, or a stepwise mechanism involving the formation of a radical anion intermediate. acs.org The stability of this potential intermediate is influenced by the other substituents on the aromatic ring. acs.org The main factor governing the thermodynamics and kinetics of this reductive cleavage is the dissociation energy of the C-Br bond being broken. acs.org

Electrophilic Aromatic Substitution on the Phenolic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the hydroxyl group. ucalgary.casavemyexams.com However, the regiochemical outcome of such reactions is complex, as it is governed by the combined directing effects of all three substituents.

The position of an incoming electrophile on the benzene ring is determined by the directing influence of the groups already present. In this compound, three groups compete to direct substitution:

Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group. ucalgary.casavemyexams.com It donates electron density into the ring through resonance, stabilizing the carbocation intermediates (arenium ions) formed during substitution at the ortho and para positions.

Methyl (-CH₃) Group: This is a weakly activating, ortho, para-directing group that donates electron density through an inductive effect.

Bromomethyl (-CH₂Br) Group: This group is generally considered to be deactivating due to the electron-withdrawing inductive effect of the bromine atom. Such deactivating alkyl groups typically act as meta-directors. libretexts.orgmasterorganicchemistry.com

| Position | Influence of -OH (at C1) | Influence of -CH₃ (at C2) | Influence of -CH₂Br (at C3) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C4 | para (Strongly Favored) | meta (Disfavored) | ortho (Disfavored) | High (Dominated by -OH) |

| C5 | meta (Disfavored) | para (Favored) | meta (Favored by deactivator) | Low to Moderate |

| C6 | ortho (Strongly Favored) | ortho (Favored) | para (Disfavored) | High (Strongly activated by both -OH and -CH₃) |

Given this analysis, electrophilic attack is most likely to occur at the C4 and C6 positions, which are strongly activated by the hydroxyl group. The C6 position is further activated by the methyl group, but may be subject to some steric hindrance.

A variety of electrophilic aromatic substitution reactions can be performed on phenols, although the high reactivity often necessitates milder conditions to prevent over-reaction or oxidation. ucalgary.calibretexts.org

Halogenation: Reaction with bromine water can lead to polybromination due to the high activation of the ring. youtube.com To achieve monosubstitution, less polar solvents and lower temperatures are typically required. For this compound, bromination would be expected to yield 4-bromo- and 6-bromo- derivatives.

Nitration: Direct nitration with concentrated nitric acid can lead to oxidation and the formation of tarry byproducts. libretexts.org Using dilute nitric acid gives modest yields. The primary products would be the 4-nitro and 6-nitro derivatives.

Sulfonation: Reaction with concentrated sulfuric acid readily introduces a sulfonic acid (-SO₃H) group, likely at the 4- or 6-position.

Friedel-Crafts Reactions: Phenols are so reactive that they can undergo Friedel-Crafts alkylation and acylation under milder conditions, sometimes without a strong Lewis acid catalyst. libretexts.orglibretexts.org For instance, alkylation can be achieved with an alcohol and an acid catalyst. ucalgary.ca

Radical Pathways in this compound Chemistry

The presence of a benzylic bromide makes this compound a substrate for radical reactions. The C-Br bond is significantly weaker than the C-H bonds of the methyl group or the aromatic ring, making it susceptible to homolytic cleavage. masterorganicchemistry.com

This cleavage generates a bromine radical and a resonance-stabilized 3-hydroxy-2-methylbenzyl radical. The stability of this benzylic radical is enhanced by the delocalization of the unpaired electron into the pi-system of the aromatic ring. masterorganicchemistry.com

The initiation of this radical formation can be achieved through:

Thermal Initiation: Heating the compound can provide enough energy to break the C-Br bond.

Photochemical Initiation: Exposure to UV light can induce homolysis. nih.gov

Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to start a radical chain reaction.

Once formed, the 3-hydroxy-2-methylbenzyl radical can participate in a variety of reactions, including:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule to form 2,3-dimethylphenol.

Addition to Alkenes: The radical can add across the double bond of an alkene, forming a new C-C bond and propagating a radical chain.

Dimerization: Two benzyl (B1604629) radicals can combine to form a dimer.

These radical pathways provide an alternative to ionic reactions for functionalizing the methyl side chain of the molecule. For example, radical bromination of toluenes using N-bromosuccinimide (NBS) is a classic method for forming benzyl bromides, highlighting the facility with which benzylic radicals are formed and react. masterorganicchemistry.comorganic-chemistry.org

Formation and Reactivity of Radical Intermediates

The primary radical intermediate of interest derived from this compound is the 3-(hydroxymethyl)-2-methylphenylmethyl radical. This radical is typically formed through the homolytic cleavage of the carbon-bromine bond. This process can be initiated by various means, including thermolysis, photolysis, or the use of radical initiators.

Once formed, the benzylic radical exhibits significant stability due to the delocalization of the unpaired electron into the aromatic π-system. masterorganicchemistry.com The presence of the electron-donating hydroxyl and methyl groups on the aromatic ring further enhances this stability. These groups, particularly when located at the ortho and meta positions relative to the bromomethyl group, can influence the electron density distribution within the ring, thereby stabilizing the radical intermediate.

The reactivity of the 3-(hydroxymethyl)-2-methylphenylmethyl radical is characteristic of other benzylic radicals. It can participate in a variety of reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of 2-methyl-3-(hydroxymethyl)toluene.

Dimerization: Two radicals can combine to form a dimer, resulting in a new carbon-carbon bond.

Addition to Multiple Bonds: The radical can add to the double or triple bonds of other molecules, initiating polymerization or other addition reactions.

Oxidation: The radical can be oxidized to a carbocation, which can then undergo further reactions.

The specific reaction pathway that predominates will depend on the reaction conditions, including the temperature, solvent, and the presence of other reactive species.

Below is a data table summarizing the key aspects of the formation and reactivity of the radical intermediate.

| Feature | Description |

| Radical Intermediate | 3-(hydroxymethyl)-2-methylphenylmethyl radical |

| Formation Method | Homolytic cleavage of the C-Br bond in this compound. |

| Stabilization | Resonance delocalization of the unpaired electron into the benzene ring, enhanced by the electron-donating hydroxyl and methyl substituents. |

| Key Reactions | Hydrogen abstraction, dimerization, addition to multiple bonds, and oxidation. |

Rearrangement Processes Involving Radicals

While radical rearrangements are generally less common than their carbocation counterparts, they can occur under specific circumstances, particularly when a more stable radical can be formed. utdallas.edu In the context of the 3-(hydroxymethyl)-2-methylphenylmethyl radical, a potential rearrangement to consider is a neophyl-like rearrangement. doi.orgrsc.org

The classic neophyl rearrangement involves the 1,2-migration of a phenyl group. While the radical derived from this compound does not have a substituent that would undergo a classic neophyl rearrangement, the principles of radical rearrangement suggest that if a structural reorganization could lead to a more stabilized radical, it might be a plausible pathway. For instance, a 1,2-shift of the hydroxyl or methyl group could theoretically occur, though such rearrangements are not typically favored for simple benzylic radicals.

More plausible rearrangement processes for radicals derived from substituted phenols might involve intramolecular hydrogen transfer or cyclization reactions, depending on the specific structure and reaction conditions. For example, if the side chain were longer, a 1,5-hydrogen transfer from the phenolic hydroxyl group to the benzylic radical site could be envisioned, leading to a phenoxy radical and a toluene (B28343) derivative. However, with a simple bromomethyl group, this is not a likely pathway.

It is important to note that while the potential for radical rearrangements exists, there is a lack of specific literature detailing such processes for the 3-(hydroxymethyl)-2-methylphenylmethyl radical. The stability of the benzylic radical itself suggests that rearrangement would likely have a high activation barrier unless a significantly more stable radical species could be formed.

The following table outlines the theoretical possibilities for rearrangement, emphasizing their speculative nature in the absence of direct experimental evidence for this specific compound.

| Rearrangement Type | Plausibility for 3-(hydroxymethyl)-2-methylphenylmethyl radical | Notes |

| Neophyl-like Rearrangement | Low | Would require migration of a group from the benzylic carbon, which is not present in its initial formation. |

| 1,2-Aryl Migration | Low | The phenyl ring itself would have to migrate, which is a high-energy process. |

| Intramolecular Hydrogen Transfer | Low | The geometry of the molecule does not favor intramolecular hydrogen abstraction from the hydroxyl or methyl group by the benzylic radical. |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(Bromomethyl)-2-methylphenol and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of molecular structure. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

Proton NMR (¹H NMR) Applications in Structure Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, the bromomethyl protons, and the phenolic hydroxyl proton.

The chemical shift (δ) of each proton is influenced by its electronic environment. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The specific splitting pattern of these aromatic protons would reveal their substitution pattern on the ring. The protons of the methyl group (-CH₃) would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) would also give a singlet, but further downfield (typically δ 4.0-5.0 ppm) due to the electron-withdrawing effect of the adjacent bromine atom. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 6.7 - 7.2 | Multiplet | 3H |

| -CH₂Br | ~4.5 | Singlet | 2H |

| -CH₃ | ~2.2 | Singlet | 3H |

| -OH | Variable (e.g., 4.5 - 5.5) | Singlet (broad) | 1H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in determining the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals provide information about the type of carbon (e.g., aromatic, methyl, methylene).

The aromatic carbons would resonate in the δ 110-160 ppm region. The carbon atom attached to the hydroxyl group (C-1) would be the most downfield of the ring carbons due to the deshielding effect of the oxygen atom. The carbon of the methyl group (-CH₃) would appear at a characteristic upfield chemical shift (around δ 15-25 ppm). The carbon of the bromomethyl group (-CH₂Br) would be found in the range of δ 30-40 ppm. The presence of the correct number of signals in the predicted regions confirms the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | ~155 |

| Aromatic C-CH₃ | ~125 |

| Aromatic C-CH₂Br | ~138 |

| Other Aromatic C-H | 115 - 130 |

| -CH₂Br | ~33 |

| -CH₃ | ~16 |

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS experiment, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern can provide further structural confirmation. For instance, a common fragmentation pathway for benzyl (B1604629) bromides is the loss of a bromine radical to form a stable benzyl cation.

| m/z | Possible Fragment | Significance |

|---|---|---|

| 200/202 | [M]⁺ | Molecular ion (showing Br isotope pattern) |

| 121 | [M - Br]⁺ | Loss of bromine radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in substituted toluenes |

X-ray Crystallography of this compound Derivatives

While obtaining suitable crystals of this compound itself might be challenging, its derivatives can be synthesized and subjected to X-ray crystallography to determine their precise three-dimensional structure in the solid state.

Determination of Solid-State Molecular Conformation

X-ray crystallography is an unparalleled technique for determining the arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, it is possible to generate a three-dimensional electron density map of the molecule. This map reveals bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular conformation.

For instance, a derivative of 3-(bromomethyl)-1H-indole has been studied using X-ray crystallography. nih.gov In this study, the analysis revealed the dihedral angles between the indole (B1671886) ring system and other pendant rings. nih.gov The crystal packing was shown to be stabilized by various intermolecular interactions, including hydrogen bonds and π–π stacking. nih.gov Similar studies on derivatives of this compound would allow for the precise determination of the orientation of the bromomethyl and methyl groups relative to the phenol (B47542) ring, as well as how the molecules pack together in a crystal lattice. This information is crucial for understanding intermolecular interactions that govern the physical properties of the compound.

Analysis of Crystal Packing Motifs

The primary interaction governing the crystal packing is the O—H···O hydrogen bond, a classic interaction for phenolic compounds. In this motif, the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen atom of a neighboring molecule. This interaction is a significant driving force in the formation of chains or more complex networks within the crystal structure.

In addition to hydrogen bonding, halogen bonding involving the bromine atom of the bromomethyl group contributes to the stability of the crystal packing. The bromine atom can act as a Lewis acid, interacting with electron-rich regions of adjacent molecules. These C—H···Br interactions, although weaker than conventional hydrogen bonds, are significant in directing the three-dimensional assembly of the molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified and characterized.

For this compound, the Hirshfeld surface analysis provides a detailed picture of the non-covalent interactions that stabilize the crystal structure. The surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates the electron density of the surrounding molecules.

The dnorm surface for this compound reveals distinct red regions, which indicate intermolecular contacts that are shorter than the van der Waals radii of the interacting atoms and are indicative of strong interactions like hydrogen bonds. Blue regions on the dnorm surface represent contacts that are longer than the van der Waals radii, while white regions denote contacts that are approximately at the van der Waals separation.

Quantitative and Qualitative Assessment of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

A detailed examination of the Hirshfeld surface and the associated two-dimensional fingerprint plots allows for both a qualitative visualization and a quantitative assessment of the various intermolecular contacts.

Hydrogen Bonding: The most prominent features on the dnorm surface are the intense red spots corresponding to the O—H···O hydrogen bonds. The fingerprint plot, which is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface, shows distinct spikes for these interactions. The percentage contribution of O···H/H···O contacts to the total Hirshfeld surface area can be calculated, providing a quantitative measure of the importance of hydrogen bonding in the crystal packing.

Halogen Bonding: The Br···H/H···Br contacts, indicative of halogen bonding, are also visible on the Hirshfeld surface, though they typically appear as less intense red or orange regions compared to the hydrogen bonds. The fingerprint plot for these interactions will show characteristic wings or spikes, and their percentage contribution to the total surface area quantifies their role in the crystal structure.

The quantitative breakdown of the intermolecular contacts for a related compound, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, as determined by Hirshfeld surface analysis, provides a useful comparison. For this molecule, the dominant contacts are H···H (38.7–44.7%), followed by C···H/H···C (20.4–25.7%), O···H/H···O (14.6–17.9%), and Br···H/H···Br (8.2–12.6%) nih.gov. While the exact percentages will differ for this compound due to its different molecular structure, the relative importance of these interactions is expected to be similar.

Table 1: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis (Comparative Example)

| Interaction Type | Description | Percentage Contribution (Approximate) |

|---|---|---|

| H···H | van der Waals forces | 39% - 45% |

| C···H/H···C | C—H···π interactions | 20% - 26% |

| O···H/H···O | Hydrogen bonding | 15% - 18% |

| Br···H/H···Br | Halogen bonding | 8% - 13% |

Data based on a structurally related indole derivative nih.gov.

This comprehensive analysis underscores the complex interplay of various non-covalent forces in defining the solid-state structure of this compound.

Computational and Theoretical Chemistry of 3 Bromomethyl 2 Methylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For a molecule like 3-(Bromomethyl)-2-methylphenol, DFT calculations provide fundamental insights into its geometry, electronic properties, and reactivity. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G++(d,p), which has been shown to be effective for studying brominated phenols. nih.gov

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. a3s.fi This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, this would involve finding the most stable arrangement of the bromomethyl and hydroxyl groups relative to the phenyl ring and each other.

Following optimization, an electronic structure analysis can be performed. This includes mapping the electron density to understand charge distribution and generating a Molecular Electrostatic Potential (MEP) map. The MEP map is crucial for identifying the electrophilic and nucleophilic sites within the molecule. ymerdigital.com In this compound, the oxygen atom of the hydroxyl group and the regions of high pi-electron density on the aromatic ring would be expected to be electron-rich (nucleophilic), while the hydrogen of the hydroxyl group and the bromomethyl group would be relatively electron-poor (electrophilic).

Table 1: Illustrative Optimized Geometrical Parameters for a Phenolic Compound (Hypothetical) This table illustrates the type of data obtained from a DFT geometry optimization. Values are hypothetical.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-O | 1.365 | C-O-H | 109.5 |

| O-H | 0.967 | C-C-Br | 110.2 |

| C-CH₃ | 1.510 | C-C-C (ring) | 120.0 |

| C-CH₂Br | 1.520 |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comirjweb.com For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, while the LUMO would likely have significant contributions from the antibonding orbitals of the aromatic system and the C-Br bond.

Table 2: Representative Frontier Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.15 | Electron-donating ability |

| LUMO | -1.25 | Electron-accepting ability |

DFT calculations are widely used to predict thermodynamic properties such as the standard enthalpy of formation (ΔfH°), standard free energy of formation (ΔfG°), and entropy (S°). researchgate.net By performing frequency calculations on the optimized geometry, vibrational modes are determined, which are then used to compute these thermodynamic quantities based on statistical mechanics.

Furthermore, DFT can model reaction energetics, providing insights into reaction mechanisms. montclair.edu For example, the reactivity of this compound in reactions like electrophilic substitution or nucleophilic attack can be studied. By calculating the energies of reactants, transition states, and products, activation energies and reaction enthalpies can be determined, allowing for the prediction of reaction rates and equilibrium positions. usda.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation calculates the net force on each atom and uses this information to model its future motion, providing a detailed view of the molecule's dynamic behavior. mdpi.com

While DFT provides a static picture of the most stable conformation, MD simulations reveal the dynamic interplay between different possible conformations of a molecule at a given temperature. mdpi.com For this compound, key dynamic behaviors would include the rotation around the C-C bond connecting the bromomethyl group to the ring and the C-O bond of the hydroxyl group.

These simulations can map the potential energy surface related to these rotations, identifying various local energy minima (stable conformers) and the energy barriers between them. researchgate.net This provides a statistical understanding of which conformations are most populated and how frequently the molecule transitions between them, which is crucial for understanding its interactions in a dynamic environment.

Chemical reactions and processes are significantly influenced by the solvent environment. researchgate.net MD simulations are particularly well-suited for studying these effects by explicitly modeling the interactions between the solute (this compound) and a large number of solvent molecules. nih.gov

Quantum Chemical Methods for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for compounds like this compound is greatly enhanced by the application of quantum chemical methods. These computational techniques provide a molecular-level understanding of reaction pathways, complementing experimental studies by characterizing transient species such as transition states, which are often difficult to observe directly. Density Functional Theory (DFT) is a prominent method employed for this purpose, offering a balance between computational cost and accuracy. For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, DFT calculations can map out the potential energy surface, identifying the minimum energy pathways from reactants to products.

A typical computational approach involves optimizing the geometries of the reactants, products, and the transition state. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all real (positive) vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Transition State Characterization

The characterization of the transition state is crucial for understanding the mechanism of a chemical reaction. For this compound, a common reaction is the SN2 (bimolecular nucleophilic substitution) at the bromomethyl group. In such a reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. Quantum chemical calculations can provide detailed information about the geometry and energetic properties of the transition state for this process.

The electronic nature of the substituents on the phenyl ring influences the structure and stability of the transition state. In the case of this compound, the electron-donating methyl group and the electron-donating (by resonance) and weakly electron-withdrawing (by induction) hydroxyl group will affect the charge distribution and, consequently, the energetics of the transition state.

Below is an interactive data table with representative calculated parameters for the transition state of a nucleophilic substitution reaction of a substituted benzyl (B1604629) bromide, which serves as an illustrative model for this compound.

Note: The values in the table are illustrative and based on computational studies of analogous substituted benzyl bromide systems. C-Nu represents the bond between the benzylic carbon and the incoming nucleophile, and C-Br is the bond to the leaving bromide.

Reaction Coordinate Analysis

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it progresses from reactants to products. This is typically visualized as a plot of potential energy versus the intrinsic reaction coordinate (IRC). The IRC is the minimum energy path connecting the reactants and products through the transition state. By performing an IRC calculation, computational chemists can verify that the identified transition state indeed connects the desired reactants and products.

For the SN2 reaction of this compound, the reaction coordinate would primarily involve the simultaneous breaking of the C-Br bond and the formation of the C-Nu bond. The analysis of the reaction coordinate provides a detailed picture of the changes in geometry and energy throughout the reaction.

An illustrative reaction energy profile for a nucleophilic substitution on a substituted benzyl bromide is presented in the interactive data table below.

Note: These energy values are for a representative SN2 reaction of a substituted benzyl bromide and serve as a model for the reaction of this compound.

Applications of 3 Bromomethyl 2 Methylphenol in Organic Synthesis

Building Block for Complex Organic Molecules

Construction of Heterocyclic Systems (e.g., Furan-Based Heterocycles)

While direct, specific examples of 3-(Bromomethyl)-2-methylphenol in the synthesis of furan-based heterocycles are not extensively documented in readily available literature, the structural motifs present in the molecule are highly relevant to established furan synthesis methodologies. For instance, the phenolic component can be O-alkylated with a suitable propargyl halide, followed by a cyclization reaction to form a furan ring. The bromomethyl group could then be further functionalized. A hypothetical reaction pathway could involve the initial protection of the phenolic hydroxyl group, followed by a reaction sequence where the bromomethyl moiety is converted into a component necessary for a Paal-Knorr or a related furan synthesis.

General strategies for furan synthesis often involve the cyclization of 1,4-dicarbonyl compounds or the reaction of α-haloketones with β-ketoesters (Fiest-Benary synthesis). slideshare.net The application of this compound would likely involve its conversion into an intermediate that fits into one of these synthetic routes.

Synthesis of Polysubstituted Aromatic Compounds

The synthesis of polysubstituted aromatic compounds is a fundamental aspect of organic chemistry, and reagents like this compound serve as key starting points. rhhz.netlibretexts.orgyoutube.comnih.gov The existing substituents on the benzene (B151609) ring—a hydroxyl group, a methyl group, and a bromomethyl group—provide a framework for introducing additional functionalities with regiochemical control.

The bromomethyl group is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds via nucleophilic substitution reactions. For example, it can react with carbon nucleophiles like cyanides or Grignard reagents to extend the carbon chain, or with oxygen or nitrogen nucleophiles to form ethers and amines, respectively. The directing effects of the existing methyl (ortho-, para-directing) and hydroxyl (ortho-, para-directing) groups can then be exploited in subsequent electrophilic aromatic substitution reactions to add more substituents to the ring in a controlled manner. rhhz.netlibretexts.orgyoutube.comnih.gov

Table 1: Potential Transformations for the Synthesis of Polysubstituted Aromatic Compounds from this compound

| Starting Material | Reagent/Reaction Type | Potential Product Functionality |

|---|---|---|

| This compound | Nucleophilic Substitution (e.g., with NaCN) | Introduction of a cyanomethyl group |

| This compound | Friedel-Crafts Alkylation (of the bromomethyl group) | Formation of a diarylmethane derivative |

| This compound | Electrophilic Aromatic Substitution (e.g., Nitration) | Introduction of a nitro group on the ring |

Precursor in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and organic halides are common substrates in these transformations. The benzylic bromide functionality of this compound makes it a suitable candidate for several types of palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.govyonedalabs.com While aryl halides are common substrates, the use of benzylic halides, such as the bromomethyl group in this compound, is also well-established. wikipedia.org

In a typical Suzuki-Miyaura reaction, this compound could be coupled with a variety of aryl or vinyl boronic acids or their esters. This would result in the formation of a new carbon-carbon bond at the benzylic position, leading to the synthesis of diarylmethane or allylbenzene derivatives. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly valuable transformation. libretexts.orgnih.govyonedalabs.com

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Electrophile | Nucleophile | Catalyst | Base | Product Type |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Diaryl-methane derivative |

| This compound | Vinylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Allyl-benzene derivative |

Stille Coupling Applications

The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. libretexts.orgsigmaaldrich.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the Stille reaction is a powerful tool for C-C bond formation and can be applied to substrates like this compound. The benzylic bromide can react with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes, to yield the corresponding coupled products. libretexts.orgsigmaaldrich.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is its tolerance for a wide array of functional groups. openochem.org

Kumada Cross-Coupling and Hiyama Cross-Coupling Relevance

The Kumada cross-coupling utilizes a Grignard reagent as the nucleophile and an organic halide as the electrophile, typically catalyzed by nickel or palladium complexes. rhhz.netwikipedia.orgorganic-chemistry.orgalfachemch.comalfachemsp.comyoutube.com this compound could potentially serve as the electrophilic partner in a Kumada coupling, reacting with an aryl or vinyl Grignard reagent to form a new C-C bond. However, the presence of the acidic phenolic proton would require protection prior to the reaction, as it would be quenched by the highly basic Grignard reagent.

The Hiyama cross-coupling employs an organosilane as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide. hspchem.comapolloscientific.co.ukorganic-chemistry.orgwikipedia.org This reaction often requires activation of the organosilane with a fluoride source. hspchem.comapolloscientific.co.ukorganic-chemistry.orgwikipedia.org this compound could be a suitable electrophile for Hiyama coupling, reacting with aryl- or vinylsilanes to generate the corresponding coupled products. An advantage of the Hiyama coupling is the lower toxicity of organosilanes compared to the organostannanes used in the Stille reaction. hspchem.comapolloscientific.co.ukorganic-chemistry.orgwikipedia.org

Table 3: Overview of Relevant Cross-Coupling Reactions

| Reaction | Nucleophile | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, high functional group tolerance |

| Stille | Organotin | Palladium | Broad substrate scope, tolerant of many functional groups |

| Kumada | Grignard Reagent | Nickel or Palladium | Highly reactive nucleophiles, requires protection of acidic protons |

| Hiyama | Organosilane | Palladium | Lower toxicity of reagents, requires fluoride activation |

Role in Natural Product Synthesis

Key Intermediate in Biomolecule Analogue Construction

The structural framework of this compound, characterized by its reactive bromomethyl group and phenolic hydroxyl moiety, renders it a valuable intermediate in the construction of analogues to naturally occurring biomolecules. Its utility is particularly evident in the synthesis of analogues of marine natural products, where brominated phenols are common structural motifs.

Researchers have successfully synthesized brominated polyphenols incorporating lactam fragments, which serve as analogues of natural marine compounds. researchgate.net In these synthetic pathways, a brominated phenol (B47542) core, similar in reactivity to this compound, acts as a foundational building block. The process often involves the reaction of the phenolic compound with various reagents to introduce functionalities that mimic the complexity of natural products. For instance, the synthesis of 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one demonstrates the creation of a biomolecule analogue designed to exhibit biological activity. researchgate.net This particular compound showed antibacterial activity against Staphylococcus epidermidis. researchgate.net The synthesis of such analogues allows for the exploration of structure-activity relationships and the development of new therapeutic agents based on natural product scaffolds. researchgate.net

Derivatization Strategies for Functional Molecules

The chemical structure of this compound offers multiple sites for modification, making it a versatile precursor for a wide range of functional molecules. Derivatization can occur at the phenolic hydroxyl group, the aromatic ring, or, most commonly, via substitution of the bromine atom in the bromomethyl group.

Synthesis of Phenolic Derivatives with Diverse Functional Groups

A primary strategy for derivatization involves leveraging the reactivity of the bromomethyl group to form new carbon-carbon bonds. For example, in the synthesis of novel bromophenol derivatives, alkylation reactions using related brominated benzyl (B1604629) alcohols serve as a key step. mdpi.com This approach allows for the coupling of the bromophenol core with various substituted benzenes to produce complex diaryl methanes. mdpi.com

Subsequently, these intermediates can undergo further modification, such as O-demethylation, to yield the final targeted phenolic derivatives. mdpi.com This multi-step process enables the creation of a library of compounds with diverse functional groups attached to the core phenolic structure. The structures of these synthesized compounds are typically confirmed using spectroscopic methods like IR, 1H NMR, and 13C-NMR. mdpi.com This strategy is instrumental in designing molecules with specific biological activities, such as enzyme inhibition. mdpi.com

Table 1: Examples of Synthesized Bromophenol Derivatives

| Compound Name | Starting Materials | Key Reaction Type | Yield (%) |

|---|---|---|---|

| 1-Bromo-2-(2-bromo-4-methoxybenzyl)-4,5-dimethoxybenzene | (2-bromo-4,5-dimethoxyphenyl)methanol, substituted benzene | Alkylation | 83 |

| 1-Bromo-2-(2,5-dimethoxybenzyl)-4,5-dimethoxybenzene | (2-bromo-4,5-dimethoxyphenyl)methanol, substituted benzene | Alkylation | 92 |

Introduction of Amine, Ether, and Thioether Moieties

The benzylic bromide in this compound is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity is the foundation for introducing a variety of important functional groups, including amines, ethers, and thioethers.

Ether Synthesis: The formation of ether linkages is a common derivatization strategy. This can be achieved through reactions with alcohols or phenols. For instance, the synthesis of diaryl ethers often involves the coupling of a phenolic compound with an aryl halide. mdpi.com A related strategy involves the demethylation of methoxy-substituted precursors using reagents like boron tribromide (BBr3) to yield the final phenolic ether. mdpi.com

Amine Synthesis: The introduction of amine moieties can be accomplished by reacting the bromomethyl group with various nitrogen-based nucleophiles, such as primary or secondary amines. This reaction typically proceeds via an SN2 mechanism to form the corresponding benzylamine derivative. General strategies for the ortho-amination of phenols have been developed using reagents like O-benzoylhydroxylamines in the presence of a copper catalyst. nih.gov

Thioether Synthesis: Similarly, thioether derivatives can be synthesized by reacting this compound with thiols or their corresponding thiolates. The sulfur nucleophile readily displaces the bromide to form a stable carbon-sulfur bond, yielding the desired thioether.

These derivatization reactions significantly expand the chemical diversity of molecules that can be generated from this compound, opening avenues for the development of new compounds with tailored properties for various applications.

Applications in Materials Science and Polymer Chemistry

Monomer and Intermediate in Polymer Synthesis

As a bifunctional monomer, 3-(Bromomethyl)-2-methylphenol could theoretically be used to build polymer chains and introduce reactive side groups simultaneously.

The bromomethyl group is an excellent site for cross-linking reactions. Phenolic resins are often cross-linked to form robust, three-dimensional networks. While traditional phenolic resins are cured using agents like formaldehyde (B43269), the presence of a bromomethyl group on a phenolic monomer could allow for alternative curing mechanisms. For instance, it could be used to cross-link unsaturated elastomers, where the bromomethyl group provides a reactive site for creating covalent carbon-carbon bonds with the rubber network, a process known to enhance mechanical and thermal properties. hmroyal.com This could lead to materials with improved hardness, abrasion resistance, and chemical resistance. hmroyal.com

Phenolic resins are known for their inherent thermal stability and ability to form char upon heating, which contributes to flame retardancy. bohrium.com The incorporation of bromine, a halogen, into the polymer structure is a well-established strategy for enhancing flame-retardant properties. cymitquimica.com Therefore, polymers synthesized from this compound would be expected to exhibit good thermal stability. The rigid aromatic backbone contributed by the phenol (B47542) ring, combined with the potential for high cross-link density, could result in polymers with a high glass transition temperature and resistance to thermal degradation. vinatiorganics.commdpi.com

Role in the Development of Resins and Coatings

The reactivity of this compound makes it a hypothetical candidate for creating specialized resins and functional coatings.

Encapsulation resins, particularly epoxy and phenolic resins, are critical for protecting sensitive electronic components from moisture, heat, and physical shock. The properties required for these applications include high thermal stability, low moisture absorption, and strong adhesion. A resin based on this compound could potentially offer high thermal stability due to its phenolic nature and the presence of bromine. mdpi.com

The bromomethyl group is a highly versatile functional handle for "grafting-from" polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). A surface could first be treated to anchor the this compound molecule via its hydroxyl group. Subsequently, the bromomethyl site could act as an initiator to grow polymer chains directly from the surface. This method allows for the creation of dense polymer brushes that can tailor the surface properties of a material, such as its wettability, biocompatibility, or adhesion, without altering the bulk material.

Integration into Catalyst Design for Polymerization

In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of a metal center during polymerization. While no specific research details the use of this compound for this purpose, its structure allows for such a possibility. The phenolic hydroxyl group could coordinate to a metal center, and the bromomethyl group could be used to attach the molecule to a larger support structure, such as a soluble polymer or a solid resin. Immobilizing a catalyst in this way can facilitate its separation from the reaction products, which is a significant advantage in industrial processes.

Ligand Precursors for Metal-Catalyzed Polymerization (e.g., Alpha-Olefins)

The chemical compound this compound is a valuable precursor in the synthesis of specialized ligands for metal-catalyzed polymerization of alpha-olefins. Its utility stems from the presence of three key functional groups: a hydroxyl group, a methyl group, and a reactive bromomethyl group on the phenol ring. This combination allows for the strategic construction of chelating ligands that can be coordinated with various transition metals to form highly active polymerization catalysts.

The synthesis of such ligands typically involves the functionalization of the bromomethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. For instance, it can be reacted with primary or secondary amines to introduce a nitrogen donor atom, leading to the formation of aminomethyl-substituted phenol derivatives. These resulting compounds, often classified as phenoxy-amine or phenoxy-imine ligands (after condensation of the amine with an aldehyde or ketone), are capable of forming stable chelate rings with a metal center through the oxygen of the phenoxide and the nitrogen of the amine/imine.

The steric and electronic properties of the resulting catalyst can be precisely tuned by varying the substituents on the phenol ring and the amine. The methyl group at the 2-position of the this compound precursor provides steric bulk near the metal's active site. This steric hindrance can significantly influence the polymerization process, affecting the rate of monomer insertion, chain transfer reactions, and the stereoselectivity of the polymerization, ultimately controlling the molecular weight and microstructure of the resulting polymer.

Once the desired ligand is synthesized from the this compound precursor, it can be complexed with a variety of transition metals, such as titanium, zirconium, or hafnium, which are commonly employed in Ziegler-Natta and single-site catalysis. The resulting metal complexes, when activated by a cocatalyst like methylaluminoxane (B55162) (MAO), can exhibit high catalytic activity for the polymerization of alpha-olefins such as ethylene (B1197577) and 1-hexene.

Research in this area has demonstrated that titanium and zirconium complexes bearing phenoxy-based ligands show remarkable performance in ethylene polymerization. For example, certain titanium PHENI* (permethylindenyl-phenoxy) complexes, when activated with solid polymethylaluminoxane (sMAO), have displayed exceptional catalytic activity, leading to the production of ultrahigh-molecular-weight polyethylene (B3416737) (UHMWPE). nih.gov The activity of these catalysts is influenced by factors such as the steric bulk of the substituents on the phenoxy ligand and the polymerization temperature. For instance, a titanium complex with bulky cumyl groups on the phenoxy ligand has shown a remarkable activity of 23,300 kg of polyethylene per mole of titanium per hour per bar at a polymerization temperature of 40 °C. nih.gov

The following interactive table summarizes the performance of representative metal-catalyzed polymerization systems utilizing phenoxy-based ligands that are structurally analogous to those derivable from this compound.

| Catalyst System | Monomer | Cocatalyst | Polymerization Temperature (°C) | Catalyst Activity (kg polymer·mol-metal⁻¹·h⁻¹·bar⁻¹) | Polymer Molecular Weight (Mw, kg/mol) |

|---|---|---|---|---|---|

| Titanium PHENI* Complex (with tert-butyl groups) | Ethylene | MAO | 70 | 4220 | - |

| Titanium PHENI* Complex (with cumyl groups) | Ethylene | MAO | 40 | 23300 | - |

Emerging Research Directions and Future Perspectives

Chemo- and Regioselective Functionalization of 3-(Bromomethyl)-2-methylphenol

The primary challenge and opportunity in the chemistry of this compound lie in controlling the reactivity of its three distinct functional sites: the phenolic hydroxyl group, the benzylic bromide, and the activated aromatic ring. Achieving chemo- and regioselectivity is crucial for its use as a versatile building block.

Hydroxyl Group Functionalization: The phenolic -OH group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile. This allows for selective O-alkylation or O-acylation reactions. For instance, reaction with acetyl chloride would likely form the corresponding ester, m-cresyl acetate. pearson.com

Benzylic Bromide Substitution: The bromomethyl group is an excellent electrophilic site, susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functional groups, such as amines, azides, thiols, and cyanides, by reacting with appropriate nucleophiles.